molecular formula C4H3ClO3 B1598701 3-Chloro-2,4(3H,5H)-furandione CAS No. 4971-55-5

3-Chloro-2,4(3H,5H)-furandione

Cat. No. B1598701
CAS RN: 4971-55-5
M. Wt: 134.52 g/mol
InChI Key: DJEJYZZJYYNADA-UHFFFAOYSA-N
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Description

3-Chloro-2,4(3H,5H)-furandione, also known as 3-Chlorotetronic acid, is a laboratory chemical . It has a molecular formula of C4H3ClO3 and a molecular weight of 134.52 .


Synthesis Analysis

There are studies that have synthesized compounds involving 3-Chloro-2,4(3H,5H)-furandione. For instance, a study designed the synthesis of substituted 5-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)pyrimidine-2,4,6 (1H,3H,5H)-triones . Another study synthesized a new series of 1-(3-chloro-2-oxo-4-phenylazetidin-1yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea derivatives .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4(3H,5H)-furandione consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3-Chloro-2,4(3H,5H)-furandione is a crystal with a purity/analysis method of >98.0% (GC,T) .

Scientific Research Applications

Anticonvulsant Activity

3-Chloro-2,4(3H,5H)-furandione: derivatives have been synthesized and evaluated for their anticonvulsant activities. For instance, compounds with this moiety have shown significant activity against pentylenetetrazole (PTZ)-induced convulsions in mice. This suggests a potential application in the treatment of epilepsy and other convulsive disorders .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a key intermediate in the synthesis of various pharmacologically active agents. Its reactivity allows for the introduction of different substituents that can lead to the development of new drugs with potential antioxidative and neuroprotective properties .

Agrochemical Research

The compound’s derivatives are explored in agrochemical research, particularly in the development of herbicides and plant growth regulators. By understanding its metabolic pathways, researchers can design more effective and environmentally friendly agrochemicals .

Safety and Hazards

3-Chloro-2,4(3H,5H)-furandione is a laboratory chemical and its use is advised against in food, drug, and pesticide . It is classified under Safety Phrases 26-36 .

Relevant Papers The relevant papers retrieved involve the synthesis and evaluation of compounds involving 3-Chloro-2,4(3H,5H)-furandione .

properties

IUPAC Name

3-chlorooxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJYZZJYYNADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400070, DTXSID80900973
Record name 3-Chloro-2,4(3H,5H)-furandione
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URL https://comptox.epa.gov/dashboard/DTXSID90400070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80900973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4(3H,5H)-furandione

CAS RN

4971-55-5
Record name 3-Chloro-2,4(3H,5H)-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4971-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(3H,5H)-Furandione, 3-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3-Chloro-2,4(3H,5H)-furandione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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